molecular formula C14H24O2Si B14464322 Methyl(2-phenylpropyl)diethoxysilane CAS No. 70851-46-6

Methyl(2-phenylpropyl)diethoxysilane

Cat. No.: B14464322
CAS No.: 70851-46-6
M. Wt: 252.42 g/mol
InChI Key: ATYQOTLOEXLOJK-UHFFFAOYSA-N
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Description

Methyl(2-phenylpropyl)diethoxysilane is an organosilicon compound characterized by the presence of a silicon atom bonded to a methyl group, a 2-phenylpropyl group, and two ethoxy groups. This compound is part of the broader class of organosilicon compounds, which are known for their diverse applications in various fields due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl(2-phenylpropyl)diethoxysilane typically involves the reaction of 2-phenylpropylmagnesium bromide with methylchlorodiethoxysilane. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the silane compound. The general reaction scheme is as follows:

C6H5CH2CH(CH3)MgBr+CH3SiCl(OC2H5)2C6H5CH2CH(CH3)Si(OC2H5)2CH3+MgBrCl\text{C}_6\text{H}_5\text{CH}_2\text{CH}(\text{CH}_3)\text{MgBr} + \text{CH}_3\text{SiCl}(\text{OC}_2\text{H}_5)_2 \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{CH}(\text{CH}_3)\text{Si}(\text{OC}_2\text{H}_5)_2\text{CH}_3 + \text{MgBrCl} C6​H5​CH2​CH(CH3​)MgBr+CH3​SiCl(OC2​H5​)2​→C6​H5​CH2​CH(CH3​)Si(OC2​H5​)2​CH3​+MgBrCl

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process where the reactants are fed into a reactor under controlled temperature and pressure conditions. The product is then purified through distillation to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Methyl(2-phenylpropyl)diethoxysilane undergoes various chemical reactions, including:

    Oxidation: The ethoxy groups can be oxidized to form silanols.

    Hydrolysis: In the presence of water, the ethoxy groups can be hydrolyzed to form silanols and ethanol.

    Substitution: The ethoxy groups can be substituted with other nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Hydrolysis: Acidic or basic conditions can catalyze the hydrolysis reaction.

    Substitution: Nucleophilic reagents such as amines or alcohols are used under mild conditions.

Major Products Formed

    Oxidation: Silanols and corresponding oxidized products.

    Hydrolysis: Silanols and ethanol.

    Substitution: Substituted silanes with new functional groups.

Scientific Research Applications

Methyl(2-phenylpropyl)diethoxysilane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl(2-phenylpropyl)diethoxysilane involves the formation of stable silicon-carbon and silicon-oxygen bonds. The compound can interact with various molecular targets through these bonds, leading to modifications in the physical and chemical properties of the target molecules. The pathways involved include nucleophilic substitution and hydrolysis reactions, which result in the formation of silanols and other derivatives.

Comparison with Similar Compounds

Similar Compounds

    Diethoxy(methyl)phenylsilane: Similar in structure but with a phenyl group instead of a 2-phenylpropyl group.

    Trimethoxyphenylsilane: Contains three methoxy groups instead of two ethoxy groups.

    Dimethyldiethoxysilane: Contains two methyl groups instead of a 2-phenylpropyl group.

Uniqueness

Methyl(2-phenylpropyl)diethoxysilane is unique due to the presence of the 2-phenylpropyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in applications where specific interactions with target molecules are required, such as in drug delivery systems and surface modifications .

Properties

CAS No.

70851-46-6

Molecular Formula

C14H24O2Si

Molecular Weight

252.42 g/mol

IUPAC Name

diethoxy-methyl-(2-phenylpropyl)silane

InChI

InChI=1S/C14H24O2Si/c1-5-15-17(4,16-6-2)12-13(3)14-10-8-7-9-11-14/h7-11,13H,5-6,12H2,1-4H3

InChI Key

ATYQOTLOEXLOJK-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](C)(CC(C)C1=CC=CC=C1)OCC

Origin of Product

United States

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